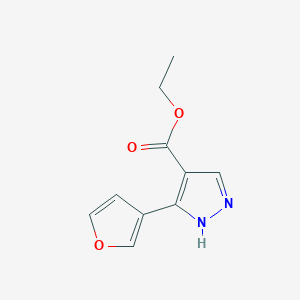Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate
CAS No.: 908271-38-5
Cat. No.: VC8315960
Molecular Formula: C10H10N2O3
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 908271-38-5 |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | ethyl 5-(furan-3-yl)-1H-pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O3/c1-2-15-10(13)8-5-11-12-9(8)7-3-4-14-6-7/h3-6H,2H2,1H3,(H,11,12) |
| Standard InChI Key | CEOKPOBBMCBNGJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NN=C1)C2=COC=C2 |
| Canonical SMILES | CCOC(=O)C1=C(NN=C1)C2=COC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate has the molecular formula CHNO, with a molecular weight of 218.20 g/mol. The structure comprises:
-
A pyrazole ring (1H tautomer) with nitrogen atoms at positions 1 and 2.
-
A furan-3-yl substituent at position 3.
-
An ethoxycarbonyl group (-COOEt) at position 4.
Key structural distinctions from related compounds, such as ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate , include the absence of a methyl group on the pyrazole nitrogen and the furan substituent’s attachment at the 3-position instead of the 2-position. These differences influence electronic properties and reactivity.
Spectral Characterization
While experimental spectral data for this specific compound are unavailable, inferences can be made from analogous pyrazole esters:
-
H NMR:
-
C NMR:
-
Ester carbonyl at δ ≈ 165 ppm, furan carbons between δ 110–150 ppm, and pyrazole carbons at δ ≈ 140–160 ppm.
-
-
IR: Strong absorption bands for C=O (≈1730 cm) and furan C-O-C (≈1250 cm) .
Synthesis and Reaction Pathways
Proposed Synthesis Route
The synthesis of ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate can be achieved through a cyclocondensation reaction, inspired by methods for analogous pyrazole esters :
-
Formation of the Pyrazole Core:
React furan-3-carbaldehyde with ethyl acetoacetate in the presence of a base (e.g., KCO) to form a diketone intermediate. -
Cyclization with Hydrazine:
\text{Diketone} + \text{N$$_2$$H$$_4$$·H$$_2$$O} \xrightarrow{\Delta} \text{Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate}
Treat the diketone with hydrazine hydrate in ethanol under reflux to form the pyrazole ring. -
Purification:
Recrystallize the crude product from ethanol or hexane to obtain pure crystals.
Typical Reaction Conditions:
-
Temperature: 80–100°C (reflux).
-
Solvent: Ethanol or toluene.
Chemoselectivity and Regioselectivity
The regioselectivity of pyrazole formation is influenced by the electronic effects of substituents. The furan-3-yl group, being electron-rich, directs cyclization to favor the observed substitution pattern . Competitive pathways, such as the formation of 5-substituted pyrazoles, are minimized under controlled conditions.
Physicochemical Properties
Physical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 160–165°C (estimated) |
| Solubility | Soluble in DMSO, DMF; sparingly in water |
| Stability | Stable at room temperature; hydrolyzes under acidic/basic conditions |
Chemical Reactivity
-
Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to the carboxylic acid under acidic (HCl) or basic (NaOH) conditions, enabling further derivatization.
-
Electrophilic Substitution: The furan ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 2- and 5-positions due to its aromaticity .
-
Coordination Chemistry: The pyrazole nitrogen and furan oxygen may act as ligands for metal ions, forming complexes with potential catalytic or biological activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume